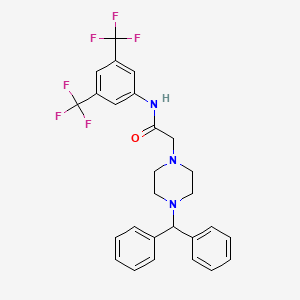

![molecular formula C14H12ClN3O2S B2546007 N'-(2-chloroacetyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide CAS No. 477855-76-8](/img/structure/B2546007.png)

N'-(2-chloroacetyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N'-(2-chloroacetyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide is a compound that likely shares characteristics with other indole derivatives, which are known for their diverse biological properties. The thieno[2,3-b]indole moiety, a core structure within this compound, is a heterocyclic compound that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry.

Synthesis Analysis

The synthesis of related indole derivatives often involves multi-step reactions, starting from simple precursors such as 2-chloroanilines. For instance, N-H carbazoles, which are structurally related to indoles, can be synthesized from 2-chloroanilines through catalytic amination and C-H activation, sometimes in a tandem manner within a single reaction vessel . Similarly, substituted indole derivatives can be synthesized through condensation reactions, as demonstrated by the synthesis of various indole Schiff bases and their subsequent reactions to form different heterocyclic compounds . Although the exact synthesis of N'-(2-chloroacetyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of N'-(2-chloroacetyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide would include a thieno[2,3-b]indole core, which is a bicyclic structure consisting of a thiophene ring fused to an indole ring. The unsubstituted thieno[2,3-b]indole has been prepared and studied, providing a foundation for understanding the properties of substituted derivatives . The presence of the 2-chloroacetyl and carbohydrazide groups would introduce additional reactive sites and potentially influence the compound's electronic and steric properties.

Chemical Reactions Analysis

Indole derivatives are known to participate in a variety of chemical reactions, often facilitated by their nitrogen heteroatoms and the reactivity of their substituents. For example, Schiff bases derived from indoles can undergo further reactions to form pyrazoles, thiazolidines, oxadiazoles, and other heterocycles . The chloroacetyl group in N'-(2-chloroacetyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide could potentially undergo nucleophilic substitution reactions, while the carbohydrazide moiety might be involved in condensation or cyclization reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N'-(2-chloroacetyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide would be influenced by its molecular structure. Indole derivatives generally exhibit a range of melting points, solubilities, and spectral characteristics, which can be determined through experimental methods such as melting point determination, IR, NMR, and mass spectrometry . The presence of the methyl group on the thieno[2,3-b]indole core could contribute to the compound's hydrophobic character, while the chloroacetyl and carbohydrazide groups could affect its reactivity and hydrogen bonding potential.

Wissenschaftliche Forschungsanwendungen

Antioxidant and Antimicrobial Activities

Research indicates that derivatives of thieno[2,3-b]indole-2-carbohydrazide exhibit significant antioxidant and antimicrobial properties. For instance, compounds synthesized by condensation and cyclocondensation processes involving thieno[2,3-b]indole-2-carbohydrazide frameworks have demonstrated promising antioxidant and antimicrobial activities. These studies highlight the compound's potential in addressing oxidative stress-related diseases and bacterial infections (Saundane et al., 2012; Biradar et al., 2014).

Antidiabetic Potential

Indole-based scaffolds, closely related to N'-(2-chloroacetyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide, have been synthesized and tested for their antidiabetic potential. These compounds have shown promising results in inhibiting α-glucosidase enzyme, suggesting their potential use as antidiabetic agents. The low cytotoxicity of these compounds further underscores their therapeutic potential (Nazir et al., 2018).

Tubulin Polymerization Inhibitors

A series of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides, which share structural motifs with N'-(2-chloroacetyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide, have been investigated for their anticancer properties, specifically as tubulin polymerization inhibitors. These studies have identified compounds with remarkable antiproliferative activity against a range of cancer cell lines, highlighting the potential of these derivatives in cancer therapy (Kazan et al., 2019).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N'-(2-chloroacetyl)-4-methylthieno[2,3-b]indole-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O2S/c1-18-10-5-3-2-4-8(10)9-6-11(21-14(9)18)13(20)17-16-12(19)7-15/h2-6H,7H2,1H3,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWQDJGDSANPNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)NNC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2-chloroacetyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

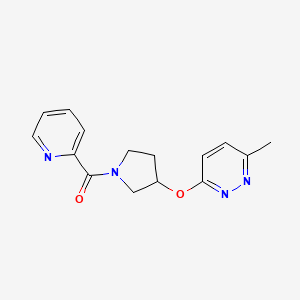

![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2545925.png)

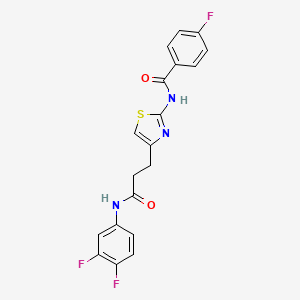

![3-{[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}benzonitrile](/img/structure/B2545935.png)

![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2545937.png)

![3-{[(2-Chloro-4-fluorobenzyl)oxy]imino}-2-[4-(3,3-dimethyl-2-oxo-1-azetanyl)phenyl]propanenitrile](/img/structure/B2545944.png)

![N-(4-chlorobenzyl)-3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2545946.png)